molecular formula C9H15ClN2OS2 B12801999 Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride CAS No. 80337-62-8

Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride

Cat. No.: B12801999
CAS No.: 80337-62-8
M. Wt: 266.8 g/mol
InChI Key: ICDFZWWWMNCEKI-UHFFFAOYSA-N
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Description

Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride is a chemical compound with a molecular formula of C15H17ClN4OS4 It is known for its unique structure, which includes a thiazole ring, a sulfonium group, and a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride typically involves the reaction of dimethyl sulfide with a thiazole derivative. The process begins with the formation of the thiazole ring, followed by the introduction of the sulfonium group. The reaction conditions often require the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the sulfonium chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride undergoes various chemical reactions, including:

    Oxidation: The sulfonium group can be oxidized to form sulfoxides or sulfones.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonium group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with specific binding sites, while the sulfonium group can participate in redox reactions. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-carboxylic acid share structural similarities with Dimethyl(3-((4-thiazolylcarbonyl)amino)propyl)sulfonium chloride.

    Sulfonium Compounds: Dimethyl sulfonium iodide and trimethyl sulfonium chloride are examples of compounds with similar sulfonium groups.

Uniqueness

What sets this compound apart is its combination of a thiazole ring and a sulfonium group, which imparts unique chemical and biological properties

Properties

CAS No.

80337-62-8

Molecular Formula

C9H15ClN2OS2

Molecular Weight

266.8 g/mol

IUPAC Name

dimethyl-[3-(1,3-thiazole-4-carbonylamino)propyl]sulfanium;chloride

InChI

InChI=1S/C9H14N2OS2.ClH/c1-14(2)5-3-4-10-9(12)8-6-13-7-11-8;/h6-7H,3-5H2,1-2H3;1H

InChI Key

ICDFZWWWMNCEKI-UHFFFAOYSA-N

Canonical SMILES

C[S+](C)CCCNC(=O)C1=CSC=N1.[Cl-]

Origin of Product

United States

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